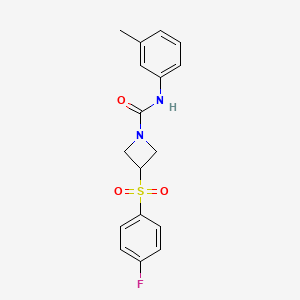
3-((4-fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide, also known as FST-100, is a chemical compound that has gained attention in the scientific community due to its potential medical applications.
Scientific Research Applications
Synthesis and Medicinal Importance
- Azetidinone derivatives, including compounds structurally related to 3-((4-fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide, have been synthesized and characterized for their antibacterial, antifungal, antitubercular, and anti-inflammatory activities (Samadhiya et al., 2013).
Antioxidant Activity
- Research focused on synthesizing Schiff bases and azetidines derived from phenyl urea derivatives, like our compound of interest, revealed their in-vitro antioxidant potentials (Nagavolu et al., 2017).
Polymerization Applications
- N-Sulfonylazetidines, similar to our target compound, have been explored in activated monomer anionic polymerization, leading to polymers with potential applications in material science (Reisman et al., 2020).
Allosteric Modulation
- Aryl azetidinyl oxadiazoles, which are structurally related, have been identified as positive allosteric modulators (PAMs), indicating potential in neuropharmacology (Packiarajan et al., 2012).
Antimicrobial and Antitubercular Activities
- Synthesized pyrimidine-azetidinone analogues have shown promising results in antimicrobial and antitubercular activities, which might be relevant to compounds like 3-((4-fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide (Chandrashekaraiah et al., 2014).
Anticancer Evaluation
- Phenylaminosulfanyl-1,4-naphthoquinone derivatives, related in structure to the compound of interest, displayed potent cytotoxic activity against various cancer cell lines, indicating potential anticancer applications (Ravichandiran et al., 2019).
Molecular Docking Studies
- Quantum mechanical, spectroscopic, and molecular docking studies on structurally related compounds have been conducted, indicating potential applications in drug design and understanding biological activity (Chandralekha et al., 2019).
properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(3-methylphenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-12-3-2-4-14(9-12)19-17(21)20-10-16(11-20)24(22,23)15-7-5-13(18)6-8-15/h2-9,16H,10-11H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVPOQPKTXYFOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2369271.png)
![methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2369272.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2369274.png)
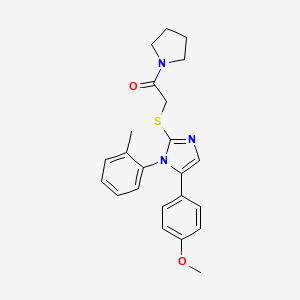
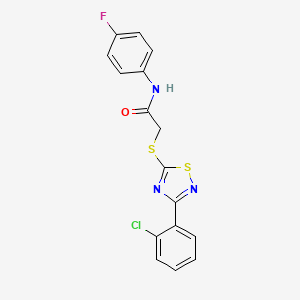
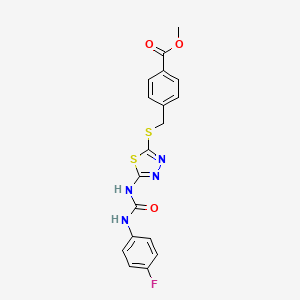
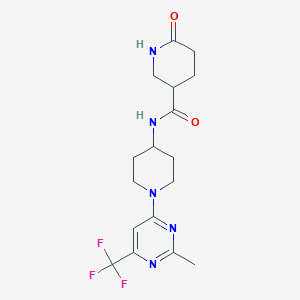
![2-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2369282.png)
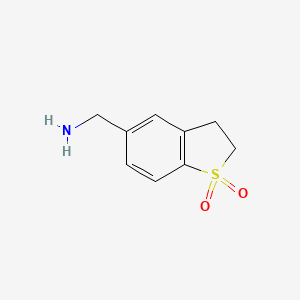
![4-methoxy-N-{3-[1-(prop-2-yn-1-yl)piperidin-3-yl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2369286.png)
![2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2369287.png)
![(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol](/img/structure/B2369288.png)
![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2369290.png)
![2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one](/img/structure/B2369291.png)